2-(1-Phenylethenyl)-6-(propan-2-yl)aniline
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Overview
Description
2-(Prop-2-yl)-6-(1-phenylvinyl)aniline is an organic compound with the molecular formula C17H19N It is a derivative of aniline, featuring a prop-2-yl group and a 1-phenylvinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yl)-6-(1-phenylvinyl)aniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with prop-2-yl chloride and 1-phenylvinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 2-(Prop-2-yl)-6-(1-phenylvinyl)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yl)-6-(1-phenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2-(Prop-2-yl)-6-(1-phenylvinyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yl)-6-(1-phenylvinyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-yl)-4-(1-phenylvinyl)aniline
- 2-(Prop-2-yl)-5-(1-phenylvinyl)aniline
- 2-(Prop-2-yl)-3-(1-phenylvinyl)aniline
Uniqueness
2-(Prop-2-yl)-6-(1-phenylvinyl)aniline is unique due to the specific positioning of the prop-2-yl and 1-phenylvinyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H19N |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-(1-phenylethenyl)-6-propan-2-ylaniline |
InChI |
InChI=1S/C17H19N/c1-12(2)15-10-7-11-16(17(15)18)13(3)14-8-5-4-6-9-14/h4-12H,3,18H2,1-2H3 |
InChI Key |
PQCHAVCTVOPIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=C)C2=CC=CC=C2)N |
Origin of Product |
United States |
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